3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a diazaspirocyclic compound characterized by a spiro[4.5]decane core fused with a thione-containing heterocycle. Its structure features a 3,4-dichlorophenyl substituent at position 3 and a 4-fluorobenzoyl group at position 1 (Fig. 1).
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2OS/c22-16-9-6-14(12-17(16)23)18-20(28)26(21(25-18)10-2-1-3-11-21)19(27)13-4-7-15(24)8-5-13/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKFGWZZTYUUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes structural and molecular parameters of the target compound and its closest analogues identified in the evidence:
Key Observations
Substituent Effects: Halogenation: The target compound’s 3,4-dichlorophenyl group contrasts with the 4-bromophenyl group in C250-0271 and the CAS 899917-50-1 compound. Benzoyl Modifications: The 4-fluorobenzoyl group in the target compound differs from the 4-methoxybenzoyl group in CAS 899917-50-1. Fluorine’s strong electron-withdrawing effect versus methoxy’s electron-donating nature could influence solubility, metabolic stability, or intermolecular interactions .
Spiro Ring Variations :
- The [4.5] spiro system in the target compound and CAS 899917-50-1 differs from the [4.6] system in C250-0271. Larger spiro systems (e.g., [4.6]) may confer conformational flexibility, whereas [4.5] systems could impose rigidity, impacting molecular recognition or packing in crystalline materials .
Molecular Weight and Complexity :
- The target compound (MW 441.34) is heavier than C250-0275 (327.27) due to the fluorobenzoyl group. Higher molecular weight often correlates with increased lipophilicity, which may affect bioavailability or membrane permeability .
Research Implications and Limitations
- The 4-fluorobenzoyl group in the target compound could enhance metabolic stability compared to non-acylated analogues like C250-0275 .
Further experimental studies—such as crystallographic analyses (using tools like SHELX ), solubility assays, or receptor-binding assays—are required to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
